6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one
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Overview
Description
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the 3-position and an ethoxy group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Ethoxylation: Introduction of the ethoxy group at the 6-position using ethyl iodide and a base such as potassium carbonate.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 3-position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Ethoxy-3-(carboxymethyl)quinolin-2(1H)-one.
Reduction: 6-Ethoxy-3-(hydroxymethyl)tetrahydroquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of dyes and pigments due to its quinoline structure.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxyquinolin-2(1H)-one: Lacks the hydroxymethyl group, which may reduce its biological activity.
3-(Hydroxymethyl)quinolin-2(1H)-one: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-Methoxy-3-(hydroxymethyl)quinolin-2(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its chemical properties.
Uniqueness
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C12H13NO3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-ethoxy-3-(hydroxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15) |
InChI Key |
UIMGWMUAIDLQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CO |
Origin of Product |
United States |
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